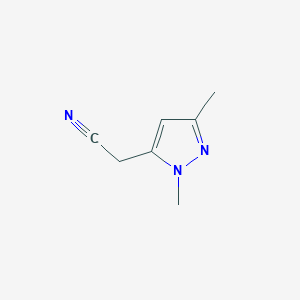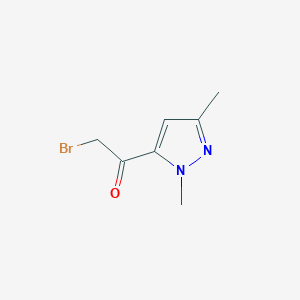
4-(4-Methoxyphenoxy)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-(4-Methoxyphenoxy)piperidine hydrochloride is C12H18ClNO2 . Its average mass is 243.730 Da and its monoisotopic mass is 243.102600 Da . The InChI code for the compound is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
4-(4-Methoxyphenoxy)piperidine hydrochloride is a powder with a molecular weight of 243.73 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Cognitive Function Improvement
- Improving Cognitive Impairments: A study on a similar compound, FG-7080, showed potential in improving cognitive impairments caused by cholinergic dysfunction in rats. This suggests possible applications in addressing memory-related disorders (Miura et al., 1993).
Selective Estrogen Receptor Modulators
- Estrogen Antagonist Potency: A derivative of the compound demonstrated substantial increase in estrogen antagonist potency, suggesting its potential use in conditions sensitive to estrogen levels (Palkowitz et al., 1997).
Molecular Analysis and Synthesis
- Analysis and Synthesis in Pharmaceuticals: Research includes the synthesis of related compounds with potential pharmacological activities, such as central m-cholinoblocking and peripheral n-cholinoblocking actions (Gasparyan et al., 2009).
Metabolic Activity
- Effect on Metabolism: The compound was studied for its effects on metabolism in obese rats, specifically in reducing food intake and weight gain (Massicot et al., 1985).
Polymer Chemistry
- Use in Polymer Chemistry: Research on similar piperidine derivatives includes their application in copolymerization processes with potential industrial applications (Whelpley et al., 2022).
Neuroprotective Effects
- Neuroprotection: Certain aryloxyethylamine derivatives, related to the compound, demonstrated significant neuroprotective activities, suggesting potential therapeutic applications in neurodegenerative diseases (Zhong et al., 2020).
Energy Expenditure Activation
- Thermogenic Effects: The compound was studied for its ability to increase energy expenditure in rats, indicating its potential in managing obesity-related conditions (Massicot et al., 1985).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZHUIQLCZUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591173 |
Source


|
| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)piperidine hydrochloride | |
CAS RN |
333954-89-5 |
Source


|
| Record name | Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)




![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)



![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


